5-Methyl-4-phenyl-2-(4-pyridyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole is a heterocyclic compound with the molecular formula C15H12N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been found to interact with multiple receptors, influencing a variety of biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Its impact on bioavailability is also unknown. As a solid compound , it may have different absorption and distribution characteristics compared to liquid compounds
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific effects of this compound may vary depending on its targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenyl-2-(4-pyridyl)thiazole with methyl iodide under basic conditions to introduce the methyl group at the 5-position . The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl or pyridyl rings, often using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine in carbon tetrachloride or nitrating mixtures of nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Scientific Research Applications
5-Methyl-4-phenyl-2-(4-pyridyl)thiazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(4-pyridyl)thiazole: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
2-Methyl-4-(4-pyridyl)thiazole: Has the methyl group at the 2-position instead of the 5-position, leading to different chemical and biological properties.
4-(2-Hydroxyphenyl)-5-methyl-2-(4-pyridyl)thiazole: Contains an additional hydroxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of the methyl group at the 5-position, along with the phenyl and pyridyl rings, provides a distinct set of properties that differentiate it from other thiazole derivatives .
Properties
IUPAC Name |
5-methyl-4-phenyl-2-pyridin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-14(12-5-3-2-4-6-12)17-15(18-11)13-7-9-16-10-8-13/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYUDBFTPUKSRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.